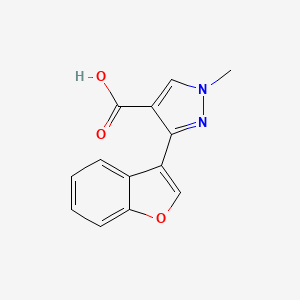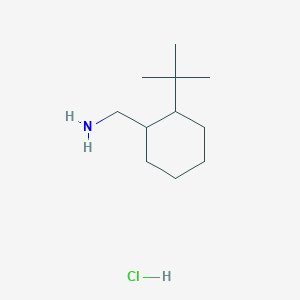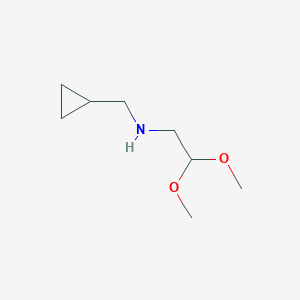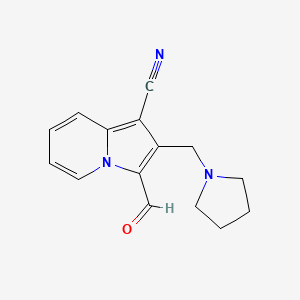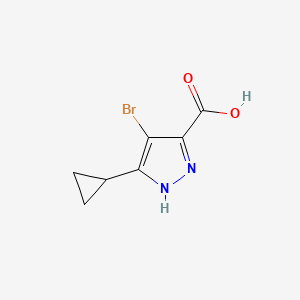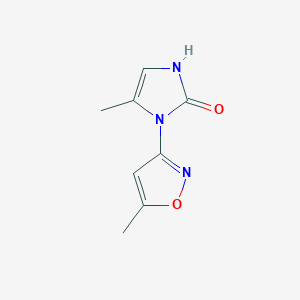![molecular formula C15H22N2 B1522215 10-Benzyl-3,10-diazabicyclo[4.3.1]decane CAS No. 653600-91-0](/img/structure/B1522215.png)
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Übersicht
Beschreibung
10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a chemical compound with the CAS Number: 653600-91-0 . It has a molecular weight of 230.35 .
Molecular Structure Analysis
The IUPAC Name for this compound is 10-benzyl-3,10-diazabicyclo[4.3.1]decane . The InChI Code is 1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.35 . More detailed physical and chemical properties are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Nicotinic Receptor Modulators
10-Benzyl-3,10-diazabicyclo[4.3.1]decane derivatives have been identified as potent modulators of nicotinic acetylcholine receptors . These receptors are key targets in the treatment of various neurological disorders, including Alzheimer’s disease and schizophrenia. The compound’s ability to modulate these receptors makes it a valuable scaffold for developing new therapeutic agents.
Material Science: Advanced Polymer Synthesis
In material science, this compound can serve as a precursor for the synthesis of novel polymers with potential applications in electronics and nanotechnology . Its rigid bicyclic structure could impart mechanical strength and thermal stability to the resulting materials.
Environmental Science: Biodegradable Plastics
The unique structure of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane may be utilized in the development of biodegradable plastics . Research in this area focuses on creating environmentally friendly materials that can decompose naturally, reducing plastic pollution.
Biochemistry: Enzyme Inhibition Studies
This compound’s bicyclic framework allows for interaction with various enzymes, making it a useful tool in biochemistry for studying enzyme inhibition . Such studies can lead to the discovery of new drugs and a better understanding of disease mechanisms.
Industrial Chemistry: Catalyst Development
In industrial applications, 10-Benzyl-3,10-diazabicyclo[4.3.1]decane can be used to develop catalysts for chemical reactions . Catalysts derived from this compound could improve the efficiency of industrial processes, leading to cost savings and reduced environmental impact.
Analytical Chemistry: Chromatography
Due to its unique chemical properties, this compound could be used in analytical chemistry as a stationary phase in chromatography techniques . This application would aid in the separation and analysis of complex mixtures, which is crucial in pharmaceutical and chemical research.
Safety and Hazards
Eigenschaften
IUPAC Name |
10-benzyl-3,10-diazabicyclo[4.3.1]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSMBQIRGSLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672594 | |
| Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
653600-91-0 | |
| Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)

![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

